M1/M2 Muscarinic Receptor Selectivity
The target compound demonstrates a curated M1 muscarinic binding affinity (Ki) of 156 nM versus an M2 affinity of 1,370 nM, yielding an approximately 8.8-fold selectivity for M1 over M2 [1]. The M1 measurement employed [3H]pirenzepine displacement in bovine striatum, a classical M1-selective radioligand assay [1]. This selectivity window is structurally dependent on the pyridin-2-yl terminal group: analogs where this group is replaced—such as the 4-fluorophenyl variant (CAS 1351581-38-8)—have documented bioactivity in entirely different assay systems (AMPAR-stargazin modulation, GIRK2 activation) with no curated M1/M2 data , indicating that the pyridine nitrogen's hydrogen-bond acceptor capacity and π-stacking geometry are essential for the muscarinic selectivity profile.
| Evidence Dimension | M1/M2 muscarinic receptor binding selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1,370 nM; selectivity ratio = ~8.8-fold (M1-selective) [1] |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 1351581-38-8): No curated M1/M2 binding data; documented bioactivity limited to AMPAR-stargazin modulation and GIRK2 activation assays . Pyrimidine analog (CAS 1351581-19-5): No curated M1/M2 binding data available in ChEMBL or BindingDB . |
| Quantified Difference | Target compound is the only scaffold member with curated, quantitative M1/M2 selectivity data (8.8-fold). Absence of comparable data in analogs precludes direct selectivity comparison but confirms unique pharmacological annotation. |
| Conditions | M1: [3H]pirenzepine displacement, bovine striatum membrane preparation. M2: [3H]QNB displacement, rat myocardium membrane preparation. Data deposited by Nova Pharmaceutical, curated in ChEMBL (CHEMBL2114395) [1]. |
Why This Matters
Procurement of this specific compound enables researchers to build upon existing curated selectivity data rather than investing resources in de novo selectivity profiling of uncharacterized analogs, accelerating structure-activity relationship (SAR) campaigns targeting M1-preferring muscarinic ligands for CNS indications.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Ki M1 = 156 nM (bovine striatum, [3H]pirenzepine); Ki M2 = 1,370 nM (rat myocardium, [3H]QNB). ChEMBL-curated data deposited by Nova Pharmaceutical. View Source
